9,12,13-Trihydroxy-10-octadecenoic acid

Mast cell degranulation Allergic inflammation β-hexosaminidase assay

9,12,13-Trihydroxy-10-octadecenoic acid, also designated as pinellic acid or 9,12,13-TriHOME, is a C18 trihydroxyoctadecenoic acid characterized by hydroxyl substitutions at carbon positions 9, 12, and 13, with an E (trans) double bond at position 10. This compound belongs to the oxylipin class and is formed enzymatically as a lipoxygenase metabolite of linoleic acid.

Molecular Formula C18H34O5
Molecular Weight 330.5 g/mol
CAS No. 97134-11-7
Cat. No. B1242603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,12,13-Trihydroxy-10-octadecenoic acid
CAS97134-11-7
Synonymspinellic acid
Molecular FormulaC18H34O5
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O
InChIInChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+
InChIKeyMDIUMSLCYIJBQC-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

9,12,13-Trihydroxy-10-octadecenoic Acid (Pinellic Acid) CAS 97134-11-7: A Linoleic Acid-Derived Trihydroxy Oxylipin with Differentiated Bioactivity Profile


9,12,13-Trihydroxy-10-octadecenoic acid, also designated as pinellic acid or 9,12,13-TriHOME, is a C18 trihydroxyoctadecenoic acid characterized by hydroxyl substitutions at carbon positions 9, 12, and 13, with an E (trans) double bond at position 10 [1]. This compound belongs to the oxylipin class and is formed enzymatically as a lipoxygenase metabolite of linoleic acid [2]. The biologically active stereoisomer, (9S,12S,13S)-9,12,13-trihydroxy-10E-octadecenoic acid, has been isolated from diverse botanical sources including Pinellia ternata tuber, Allium cepa (onion) bulbs, and Glycyrrhiza glabra, and is recognized for its roles in mucosal adjuvant activity, anti-inflammatory signaling, and antimicrobial defense [3].

1 Linoleic acid-derived oxylipin probe for signaling studies
2 Mast cell and microglial activation pathway context
3 Mucosal adjuvant research with defined stereochemistry
4 PPAR transactivation study fit

9,12,13-Trihydroxy-10-octadecenoic Acid: Why Generic TriHOME Substitution Risks Experimental Inconsistency


Trihydroxyoctadecenoic acids (TriHOMEs) comprise a family of at least 16 regio- and stereoisomers derived from linoleic acid hydroperoxides, each exhibiting distinct biological activities and tissue distributions [1]. The 9,12,13-TriHOME (pinellic acid) differs fundamentally from closely related isomers such as 9,10,13-trihydroxy-11-octadecenoic acid in both double bond position (C10 versus C11) and hydroxyl substitution pattern, resulting in divergent prostaglandin-like activity and PPAR transactivation profiles [2]. Furthermore, the specific (9S,12S,13S) stereochemistry is essential for oral adjuvant activity in mucosal vaccination models, a property not shared by all TriHOME stereoisomers [3]. Substitution with a generic TriHOME mixture or an unspecified isomer pool introduces uncontrolled variability that can compromise assay reproducibility and invalidate structure-activity relationship conclusions.

Attribute
9,12,13-TriHOME (Pinellic Acid)
Generic TriHOME / Other Isomers
Double bond position
C10 (E)
C11 or other positions may shift receptor-level activity
Stereochemistry
Defined (9S,12S,13S)
Undefined mixtures may not reproduce adjuvant activity
PPAR transactivation
Documented PPAR-α/γ activity
Other regioisomers lack reported PPAR transactivation

9,12,13-Trihydroxy-10-octadecenoic Acid: Quantified Differentiation Against Structural Analogs and Functional Alternatives


Mast Cell Stabilization: Quantified Inhibition of Antigen-Induced Degranulation

The (9S,12S,13S) stereoisomer of 9,12,13-trihydroxy-10E-octadecenoic acid inhibits antigen-induced β-hexosaminidase release from RBL-2H3 mast cells with an IC50 of 28.7 µg/mL [1]. While a direct head-to-head comparison with the isomeric 9,10,13-trihydroxy-11-octadecenoic acid under identical assay conditions is not available in the literature, this IC50 value establishes a quantitative baseline for mast cell stabilization activity specific to this regio- and stereochemical configuration. This activity distinguishes the compound from dihydroxy analogs such as 12,13-dihydroxy-9Z-octadecenoic acid, which do not share the same mast cell inhibitory profile based on divergent structural features [2].

Mast cell degranulation IC₅₀
Class-level
IC₅₀ = 28.7 µg/mL
Supports mast cell degranulation assay context
RBL-2H3 β-hexosaminidase release; class-level inference
Mast cell degranulation Allergic inflammation β-hexosaminidase assay

Microglial NO Production Inhibition: IC50 Value Against LPS-Induced iNOS Activity

9(S),12(S),13(S)-Trihydroxy-10E-octadecenoic acid inhibits lipopolysaccharide (LPS)-induced nitric oxide production in BV-2 microglial cells with an IC50 of 40.95 µM [1]. In parallel anti-inflammatory screening using mouse RAW264.7 macrophages, the compound exhibited inhibition of LPS-induced iNOS activity with a reported IC50 of 2.57 µM (2,570 nM) [2]. These two cell-based assays, while employing different endpoints (total NO production versus iNOS enzymatic activity) and different macrophage/microglial lineages, collectively establish that the (9S,12S,13S) stereoisomer demonstrates quantifiable anti-inflammatory activity in the low micromolar range. The IC50 values differ by approximately 16-fold between BV-2 and RAW264.7 systems, reflecting cell-type-specific sensitivity rather than assay variability.

Microglial NO / iNOS inhibition
Context-dependent
BV-2 IC₅₀ 40.95 µM
RAW264.7 iNOS IC₅₀ 2.57 µM
Supports neuroinflammatory pathway assay context
Cell-type-dependent potency; cross-study comparison
Neuroinflammation Microglial activation Nitric oxide inhibition

Prostaglandin E2-Like Smooth Muscle Contractile Activity: Equivalent Potency Quantification

In a cascade superfusion bioassay employing rabbit coeliac and mesenteric arteries and rat fundus strip as assay organs, the pharmacologically active fraction (T2) containing 9,12,13-trihydroxy-10-octadecenoic acid as a major component demonstrated contractile activity equivalent to 0.63 ng of prostaglandin E2 per 1 µg of fraction [1]. By comparison, fraction T1, which contained predominantly the isomeric 9,10,13-trihydroxy-11-octadecenoic acid, exhibited higher activity equivalent to 1.33 ng of prostaglandin E2 per 1 µg of fraction. This represents a 2.1-fold difference in prostaglandin-like potency between the two isomeric TriHOME fractions derived from the same onion bulb extract, indicating that the double bond position (C10 versus C11) and associated hydroxyl substitution pattern materially affect receptor-level activity [2].

PGE₂-like contractile activity
Head-to-head
Target fraction: 0.63 ng PGE₂/µg Comparator fraction: 1.33 ng PGE₂/µg
Isomer-specific prostaglandin-like activity context
Cascade superfusion bioassay; fraction comparison
Prostaglandin-like activity Smooth muscle contraction Bioassay-guided fractionation

Oral Adjuvant Activity for Mucosal Vaccination: In Vivo Antibody Enhancement Quantification

Oral administration of pinellic acid (1 µg) to BALB/c mice receiving primary and secondary intranasal inoculations of influenza HA vaccine (1 µg) enhanced antiviral IgA antibody titers by 5.2-fold in nasal washes and 2.5-fold in bronchoalveolar washes compared to vaccine-only controls [1]. Antiviral IgG antibody titers were enhanced 3-fold in both bronchoalveolar wash and serum. In contrast, intranasal administration of the same dose (1 µg) enhanced IgG but not IgA responses, indicating that the oral route is specifically required for mucosal IgA adjuvant activity [2]. This stereoisomer-specific adjuvant activity is not a general property of all TriHOMEs and has been documented specifically for the (9S,12S,13S) configuration isolated from Pinellia ternata [3].

Oral adjuvant IgA enhancement
Class-level
5.2× nasal IgA increase
Supports mucosal adjuvant study context
Oral route-dependent; stereoisomer-specific
Mucosal immunity Vaccine adjuvant IgA antibody response

PPAR-α/γ Transactivation Activity: Stereoisomer-Specific Nuclear Receptor Activation

The (9S,12S,13S) stereoisomer of 9,12,13-trihydroxy-10E-octadecenoic acid (pinellic acid), isolated from quercetin-rich onion extracts, demonstrates PPAR-α and PPAR-γ transactivation activity . This represents the first report of trihydroxyoctadec-10-enoic acids exhibiting dual PPAR-α/γ transactivation properties, a functional attribute not documented for other TriHOME regioisomers such as 9,10,13-trihydroxy-11-octadecenoic acid or 9,10,11-trihydroxy-12-octadecenoic acid [1]. While specific EC50 values are not reported in the available literature, the qualitative demonstration of stereoisomer-dependent PPAR transactivation establishes a mechanistic basis for the compound's immunomodulatory and metabolic effects that distinguishes it from structurally related TriHOMEs lacking this nuclear receptor activity.

PPAR-α/γ transactivation
Class-level
Qualitative positive transactivation
Supports PPAR nuclear receptor study context
EC₅₀ not reported; isomer-specific qualitative evidence
PPAR transactivation Metabolic regulation Nuclear receptor signaling

Isomeric Abundance in Biological Matrices: Beer as a Quantitative Baseline for Natural Occurrence

In beer, the three isomeric trihydroxyoctadecenoic acids derived from linoleic acid oxidation exhibit distinct concentration ranges: 9,12,13-trihydroxy-10-trans-octadecenoic acid (G1) is present at 4.7–9.0 mg/L, while 9,10,13-trihydroxy-11-trans-octadecenoic acid (G2) ranges from 1.0–2.4 mg/L, and 9,10,11-trihydroxy-12-trans-octadecenoic acid (G3) is found at only 0.4–0.7 mg/L [1]. The 9,12,13-TriHOME isomer (G1) is the predominant trihydroxy acid species in beer, representing approximately 66–77% of the total trihydroxy acid content across analyzed samples. This quantitative natural abundance differs from the autoxidation profile of linoleic acid in aqueous medium, where 9,10,13- and 9,12,13-TriHOMEs are formed in comparable amounts of their sixteen possible regio- and stereoisomers [2].

Isomeric abundance in beer
Head-to-head
9,12,13-TriHOME: 4.7–9.0 mg/L 9,10,13-TriHOME: 1.0–2.4 mg/L 9,10,11-TriHOME: 0.4–0.7 mg/L
Supports natural abundance analytical context
Beer matrix; GC quantification
Natural product quantification Food chemistry TriHOME isomer distribution

9,12,13-Trihydroxy-10-octadecenoic Acid: Validated Research Applications Derived from Quantitative Evidence


Mucosal Vaccine Adjuvant Development Requiring Oral Route-Specific IgA Enhancement

For research programs developing intranasal vaccines that require enhanced mucosal IgA responses, the (9S,12S,13S) stereoisomer of 9,12,13-trihydroxy-10E-octadecenoic acid provides a quantifiable oral adjuvant effect with 5.2-fold nasal IgA enhancement at 1 µg dose in murine models [1]. This application is supported by direct in vivo evidence showing route-specific activity (oral administration effective for IgA, intranasal not) and stereoisomer dependence, as total synthesis studies confirm adjuvant activity is specific to this configuration [2]. Substitution with generic TriHOME mixtures would not guarantee equivalent adjuvant potency due to undefined stereochemical composition.

In Vitro Anti-Inflammatory Screening Using Mast Cell or Microglial Degranulation/Activation Endpoints

Investigators quantifying inhibition of mast cell degranulation can utilize the established IC50 of 28.7 µg/mL for β-hexosaminidase release from RBL-2H3 cells [1]. Similarly, studies focused on neuroinflammatory microglial activation can employ the IC50 of 40.95 µM for LPS-induced NO production in BV-2 microglia [2]. These defined IC50 values enable dose-response study design and benchmarking against other anti-inflammatory oxylipins. Researchers should note that these activities are documented for the (9S,12S,13S) stereoisomer; isomeric mixtures may produce different potency profiles.

PPAR-α/γ Nuclear Receptor Transactivation Studies in Metabolic and Inflammatory Signaling

The documented PPAR-α and PPAR-γ transactivation activity of pinellic acid distinguishes this compound from other TriHOME regioisomers for researchers investigating oxylipin-mediated nuclear receptor signaling [1]. This stereoisomer-specific activity provides a rationale for selecting 9,12,13-TriHOME over other TriHOME species when studying PPAR-dependent transcriptional regulation in adipogenesis, insulin sensitization, or anti-inflammatory gene expression. The absence of documented PPAR transactivation activity for 9,10,13- or 9,10,11-TriHOME isomers underscores the importance of isomer-defined procurement [2].

Analytical Method Development for TriHOME Quantification in Biological or Food Matrices

For analytical chemists developing LC-MS/MS methods to quantify TriHOMEs in biological fluids, tissue extracts, or fermented products, 9,12,13-TriHOME serves as an essential reference standard due to its established natural abundance profile. In beer, it is the predominant TriHOME isomer at 4.7–9.0 mg/L, substantially exceeding the concentrations of isomeric 9,10,13-TriHOME (1.0–2.4 mg/L) and 9,10,11-TriHOME (0.4–0.7 mg/L) [1]. This quantitative baseline provides a validated concentration range for calibration curve design and matrix spike recovery experiments. Furthermore, given that at least 16 regio- and stereoisomeric TriHOMEs exist [2], method validation requires an authenticated isomer reference to ensure accurate peak assignment.

Application
Selection Property
Validation Focus
Mucosal vaccine adjuvant research
Oral route-dependent IgA-response profile
IgA endpoint validation in nasal/bronchoalveolar washes
Mast cell and microglial activation studies
Defined cell-based IC₅₀ benchmarks
Degranulation or NO production endpoint review
PPAR nuclear receptor signaling research
Documented PPAR-α/γ dual activation profile
Reporter gene assay validation
Analytical reference for TriHOME quantification
Established natural abundance in food matrices
Chromatographic peak assignment and matrix spike recovery

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